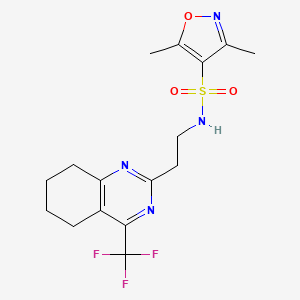
3,5-dimethyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)isoxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)isoxazole-4-sulfonamide is a complex organic compound known for its unique structural features and wide range of applications. This compound has garnered attention in the field of medicinal chemistry for its potential therapeutic properties, as well as in organic synthesis for its versatile reactivity.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: The synthesis of 3,5-dimethyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)isoxazole-4-sulfonamide typically involves multiple steps, beginning with the formation of the isoxazole ring. This can be achieved through a cycloaddition reaction between a nitrile oxide and an alkyne. Subsequently, the quinazolin-2-yl ethyl group is introduced via a substitution reaction, often using appropriate halogenated intermediates under basic conditions. The trifluoromethyl group is generally introduced using electrophilic trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethanesulfonic acid derivatives. Finally, the sulfonamide group is added through a coupling reaction between the appropriate sulfonyl chloride and an amine precursor, under mild conditions to ensure high yields.
Industrial production methods: For large-scale production, the industrial synthesis of this compound may employ continuous flow chemistry to streamline the process and improve overall efficiency. The use of automated reactors and optimized reaction conditions can enhance the purity and yield of the final product, while minimizing waste and environmental impact.
Analyse Chemischer Reaktionen
Types of reactions it undergoes: 3,5-Dimethyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)isoxazole-4-sulfonamide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. It can participate in nucleophilic aromatic substitution due to the electron-withdrawing trifluoromethyl group, and can also undergo electrophilic substitution at the isoxazole ring.
Common reagents and conditions: Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide under acidic conditions, while reduction reactions can utilize hydrogen gas with palladium on carbon as a catalyst. Substitution reactions often use halogenated intermediates with bases such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Major products formed: Depending on the specific reaction, the products can vary. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines. Substitution reactions often result in derivatives with different functional groups, depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
The compound 3,5-dimethyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)isoxazole-4-sulfonamide has been explored in various scientific fields. In medicinal chemistry, it shows potential as a therapeutic agent due to its interaction with specific molecular targets, suggesting applications in treating diseases like cancer, inflammation, and infections. Its unique structure allows it to modulate biological pathways, making it a candidate for drug development. In organic synthesis, this compound serves as a key intermediate for the construction of complex molecules, facilitating the development of new synthetic methods and materials.
Wirkmechanismus
The mechanism of action for 3,5-dimethyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)isoxazole-4-sulfonamide involves its binding to specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity through hydrophobic interactions, while the isoxazole ring can engage in hydrogen bonding with active site residues. This binding can inhibit enzyme activity or modulate receptor function, thereby influencing biological pathways and producing therapeutic effects. Pathways involved may include signal transduction, cell cycle regulation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, 3,5-dimethyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)isoxazole-4-sulfonamide stands out due to its trifluoromethyl group, which significantly enhances its biological activity and metabolic stability. Other compounds in the same family may lack this group, resulting in lower potency or reduced efficacy. Similar compounds include derivatives of quinazoline, isoxazole, and sulfonamide scaffolds, each with varying substitutions that influence their properties and applications.
Compounds in the same family include:
2-(4-(trifluoromethyl)phenyl)-N-methyl-4-quinazolinamine
5-methyl-N-(2-(4-methylphenyl)ethyl)isoxazole-4-sulfonamide
3,5-dimethyl-N-(2-(2,6-dichlorophenyl)ethyl)isoxazole-4-sulfonamide
These comparisons highlight the unique structural features and enhanced activity of this compound, underscoring its potential in scientific research and therapeutic applications.
That's your deep dive into this fascinating compound. Ready to discuss something else?
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O3S/c1-9-14(10(2)26-23-9)27(24,25)20-8-7-13-21-12-6-4-3-5-11(12)15(22-13)16(17,18)19/h20H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWYZYVFMHSQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCC2=NC3=C(CCCC3)C(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
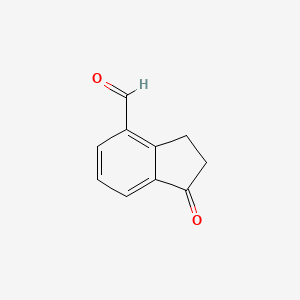
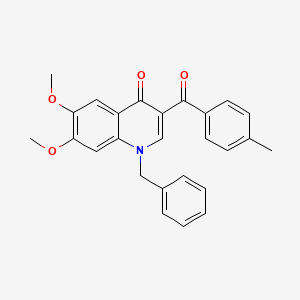
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2949554.png)
![2,4-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2949556.png)
![5-[BENZYL(METHYL)AMINO]-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2949557.png)
![2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2949558.png)
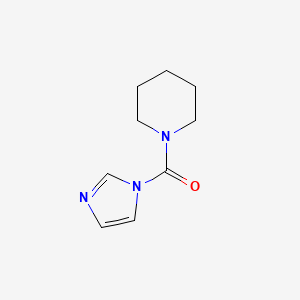
![N-{2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}-N-methylprop-2-enamide](/img/structure/B2949560.png)
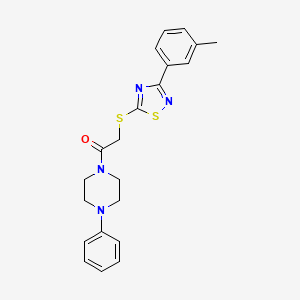
![N-[(2-chlorophenyl)methyl]-2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2949566.png)
![2-[(3-methylphenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2949569.png)
![3-Chloro-2-[phenyl(2H-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2949570.png)
![N-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2949571.png)
![2-propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate](/img/structure/B2949574.png)
